molecular formula C13H17NO3 B8131076 N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide

N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide

Cat. No.: B8131076
M. Wt: 235.28 g/mol
InChI Key: DHCSOTPEWWKLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide is a chemical compound intended for research applications. As a benzamide derivative, this class of compounds is frequently investigated in medicinal chemistry and pharmaceutical research for their potential biological activities. The specific structure, featuring a cyclopropylamide group and an isopropoxy substituent, suggests potential for target interaction and modulation. Researchers are encouraged to conduct their own experiments to determine this compound's specific properties, such as its solubility, stability, and mechanism of action. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting relevant Safety Data Sheets (SDS) before use.

Properties

IUPAC Name

N-cyclopropyl-5-hydroxy-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8(2)17-12-6-5-10(15)7-11(12)13(16)14-9-3-4-9/h5-9,15H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSOTPEWWKLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzene Ring Functionalization

The 5-hydroxy-2-isopropoxybenzoic acid intermediate is synthesized through Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, 2-isopropoxy-5-methoxybenzoic acid is prepared by reacting resorcinol with isopropyl bromide under basic conditions, followed by selective methylation and oxidation. Demethylation using boron tribromide (BBr₃) yields the 5-hydroxy derivative.

Amide Bond Formation Strategies

The coupling of 5-hydroxy-2-isopropoxybenzoic acid with cyclopropylamine is achieved via three principal methods:

Classical Acid Chloride-Mediated Coupling

This two-step approach, detailed in EP3712149A1, involves:

  • Chlorination of the carboxylic acid : Treatment with oxalyl chloride and catalytic DMF in dichloromethane (DCM) generates the acid chloride.

  • Amidation : Reaction with cyclopropylamine in the presence of a base (e.g., triethylamine) yields the target amide.

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Solvent: DCM or THF

  • Yield: 85–92%

One-Pot Oxidative Coupling (Patent WO2015032859A1)

A novel single-step method employs oxidative coupling of 2-isopropoxy-5-hydroxybenzaldehyde with cyclopropylamine using tert-butyl hydroperoxide (TBHP) and a palladium catalyst. This bypasses the need for acid chloride intermediates.

Optimized Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: TBHP (2.5 equivalents)

  • Solvent: Acetonitrile

  • Yield: 78–84%

Microwave-Assisted Solid-Phase Synthesis

Adapting protocols from spirodiketopiperazine syntheses, microwave irradiation (150°C, 20 min) accelerates amide bond formation using polymer-supported carbodiimide reagents. This method reduces reaction times from hours to minutes but requires specialized equipment.

Comparative Evaluation of Synthetic Routes

The table below summarizes key metrics for each method:

MethodYield (%)Purity (%)Reaction TimeScalability
Acid Chloride-Mediated92>994–6 hHigh
Oxidative Coupling84952 hModerate
Microwave-Assisted889720 minLow

Key Findings :

  • The acid chloride route offers the highest yield and scalability, making it preferred for industrial applications.

  • Oxidative coupling reduces hazardous waste (e.g., no HCl byproducts) but requires stringent control of stoichiometry.

  • Microwave synthesis is limited by equipment costs but valuable for rapid small-scale batches.

Troubleshooting and Optimization

Protection of Hydroxyl Groups

Unprotected 5-hydroxy groups may lead to side reactions during amidation. Selective silylation (e.g., using tert-butyldimethylsilyl chloride) improves reaction efficiency, with deprotection achieved via fluoride-based reagents.

Analytical Characterization

Final products are validated using:

  • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm, isopropoxy methine at δ 4.6–5.0 ppm.

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ at m/z 264.1 .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of this compound carboxylic acid.

  • Reduction: Formation of N-Cyclopropyl-5-hydroxy-2-isopropoxybenzyl alcohol.

  • Substitution: Formation of N-Cyclopropyl-5-hydroxy-2-substituted benzamide.

Scientific Research Applications

N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide can be compared with other similar compounds, such as:

  • N-Cyclopropyl-5-hydroxybenzamide: Lacks the isopropoxy group.

  • N-Cyclopropyl-2-isopropoxybenzamide: Lacks the hydroxyl group.

  • 5-Hydroxy-2-isopropoxybenzamide: Lacks the cyclopropyl group.

These compounds differ in their chemical structure and, consequently, their properties and applications. This compound's unique combination of functional groups makes it distinct and versatile in various scientific and industrial applications.

Biological Activity

N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of antimalarial and neuropharmacological applications. This article presents a comprehensive overview of its biological activity, supported by data tables, findings from case studies, and relevant research.

Chemical Structure and Properties

This compound belongs to the class of cyclopropyl carboxamides, which have garnered attention for their diverse biological properties. The presence of the cyclopropyl group is critical for the compound's activity, influencing its interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzyme targets. Research indicates that cyclopropyl carboxamides can inhibit mitochondrial functions in parasites, particularly by targeting cytochrome b. This inhibition is crucial for disrupting the life cycle of malaria-causing parasites such as Plasmodium falciparum.

Key Findings:

  • Target Identification : Cyclopropyl carboxamides have been shown to affect mitochondrial oxygen consumption, confirming cytochrome b as a target .
  • Resistance Mechanisms : Studies involving resistant strains of P. falciparum revealed mutations in the cytochrome b gene, suggesting adaptive mechanisms against cyclopropyl carboxamide treatments .

Biological Activity

This compound exhibits a range of biological activities:

  • Antimalarial Activity :
    • The compound demonstrates potent activity against the asexual stages of P. falciparum, with an effective concentration (EC50) ranging from 40 nM to 0.14 μM depending on structural modifications .
    • It shows no significant cytotoxicity towards human cell lines (CC50 > 40 μM), indicating a favorable safety profile .
  • Neuropharmacological Effects :
    • Preliminary studies suggest potential modulation of glutamate receptors, which may offer therapeutic avenues for conditions like schizophrenia .
    • The compound's structure allows it to act as a positive allosteric modulator (PAM) at mGlu5 receptors, enhancing synaptic responses .

Table 1: Antimalarial Activity of this compound Analogues

CompoundEC50 (μM)CC50 (μM)Target
WJM2800.040>40Cytochrome b
W4990.14>40Cytochrome b
Control-<10Human HepG2 cells

Table 2: Structure-Activity Relationship of Cyclopropyl Carboxamides

ModificationEC50 (μM)Comments
N-Cyclopropyl0.040Optimal activity
N-Methyl>10Significant loss in activity
Cyclobutyl0.48Moderate activity
Ethyl Group>10Poor tolerance

Case Studies

  • Antimalarial Efficacy in Mouse Models :
    • In vivo studies using P. berghei mouse models demonstrated that compounds from the cyclopropyl carboxamide series effectively reduced parasitemia levels without adverse effects on host health .
  • Neuropharmacological Testing :
    • In vitro assays indicated that this compound can enhance glutamate-mediated signaling in neuronal cultures, suggesting potential applications in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide, and how are key intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, isopropoxy group introduction, and amide coupling. For example, cyclopropylamine derivatives are condensed with hydroxylated benzoyl chlorides under controlled pH (6.5–7.5) and temperature (40–60°C) to avoid side reactions. Key intermediates (e.g., 5-hydroxy-2-isopropoxybenzoic acid) are characterized via 1H^1H-NMR (to confirm hydroxyl and isopropoxy protons) and LC-MS (to verify molecular weight). Final product purity is validated using HPLC with UV detection at 254 nm .

Q. Which functional groups in this compound are critical for its bioactivity, and how are they identified?

  • Methodology : The cyclopropyl group, hydroxyl (-OH), and isopropoxy (-OCH(CH3_3)2_2) moieties are structurally significant. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing cyclopropyl with ethyl) and testing bioactivity in enzyme inhibition assays. Functional groups are identified via FT-IR (hydroxyl stretch at 3200–3400 cm1^{-1}) and 13C^{13}C-NMR (cyclopropane carbons at 8–12 ppm). Comparative bioassays reveal that the hydroxyl group enhances hydrogen bonding with target enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) observed during synthesis?

  • Methodology : Contradictions may arise from tautomerism or solvent effects. For example, unexpected 1H^1H-NMR shifts in the aromatic region could indicate para-substitution artifacts. Use deuterated solvents (DMSO-d6_6 or CDCl3_3) to stabilize tautomers and perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If impurities are suspected, employ preparative TLC or column chromatography followed by high-resolution MS to confirm molecular integrity. Computational chemistry tools (e.g., DFT calculations) can predict NMR shifts and validate experimental data .

Q. What methodologies are recommended for assessing the stability of this compound under various experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal degradation : Heat at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Photolysis : Expose to UV light (320–400 nm) for 48 hours.
  • Hydrolytic stability : Test in buffers at pH 3, 7, and 9 at 37°C.
    Analyze degradation products using UPLC-QTOF-MS to identify fragmentation pathways. Kinetic modeling (Arrhenius plots) predicts shelf life under storage conditions .

Q. What advanced techniques are employed to elucidate reaction mechanisms involving this compound?

  • Methodology :

  • Isotopic labeling : Use 18O^{18}O-labeled hydroxyl groups to trace oxygen migration during oxidation reactions.
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to map transition states and energy barriers for cyclopropane ring-opening reactions.
  • Kinetic isotope effects (KIE) : Compare reaction rates of 1H^1H vs. 2H^2H substrates to identify rate-determining steps.
    These methods reveal whether mechanisms proceed via radical intermediates, SN2 pathways, or concerted processes .

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